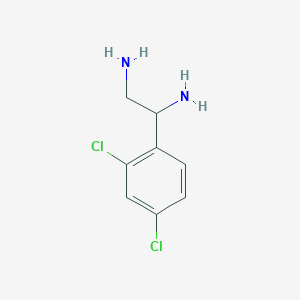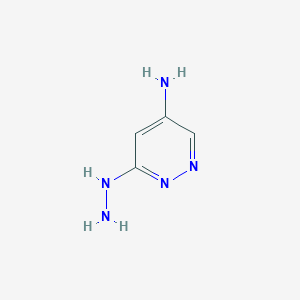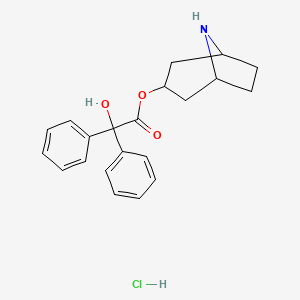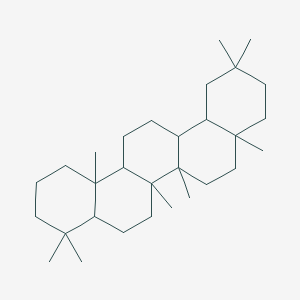
6-Trifluoromethylsulfanyl-pyridazin-3-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Trifluoromethylsulfanyl-pyridazin-3-ylamine is a chemical compound with the molecular formula C5H4F3N3S and a molecular weight of 195.1656 . This compound belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds containing a six-membered ring with two adjacent nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyridazines, including 6-Trifluoromethylsulfanyl-pyridazin-3-ylamine, can be achieved through various methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions . This reaction offers good functional group compatibility, broad substrate scope, and simple, metal-free, and neutral reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of pyridazine synthesis can be applied to scale up the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
6-Trifluoromethylsulfanyl-pyridazin-3-ylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridazine ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridazinone derivatives, while substitution reactions can produce various functionalized pyridazines.
Aplicaciones Científicas De Investigación
6-Trifluoromethylsulfanyl-pyridazin-3-ylamine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological processes and interactions.
Industry: It can be used in the production of fine chemicals and pharmaceutical intermediates.
Mecanismo De Acción
The mechanism of action of 6-Trifluoromethylsulfanyl-pyridazin-3-ylamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in various biological processes. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparación Con Compuestos Similares
6-Trifluoromethylsulfanyl-pyridazin-3-ylamine can be compared with other similar compounds, such as:
Pyridazin-3(2H)-ones: These compounds have diverse pharmacological activities and are used in the design of new drugs.
6-(Trifluoromethyl)pyridin-3-ol: This compound is used in early discovery research and has similar structural features.
The uniqueness of this compound lies in its trifluoromethylsulfanyl group, which imparts distinct chemical and biological properties compared to other pyridazine derivatives.
Propiedades
Número CAS |
1246466-65-8 |
|---|---|
Fórmula molecular |
C5H4F3N3S |
Peso molecular |
195.17 g/mol |
Nombre IUPAC |
6-(trifluoromethylsulfanyl)pyridazin-3-amine |
InChI |
InChI=1S/C5H4F3N3S/c6-5(7,8)12-4-2-1-3(9)10-11-4/h1-2H,(H2,9,10) |
Clave InChI |
MJNSWCCOBRJAJK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NN=C1N)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Hydroxy-5,5,7,8-tetramethyl-2,6,10-trioxa-15-azatetracyclo[10.5.1.04,7.015,18]octadec-12-ene-3,9-dione](/img/structure/B12108374.png)




![(Cyclopropylmethyl)[(2-ethoxyphenyl)methyl]amine](/img/structure/B12108400.png)



![1,1'-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenyl-phosphine oxide]](/img/structure/B12108423.png)




